tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17425184
InChI: InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-6-4-5-7(13)12-11-6/h4-5H,1-3H3,(H,12,13)(H,10,11,14)
SMILES:
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate

CAS No.:

Cat. No.: VC17425184

Molecular Formula: C9H13N3O3

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate -

Specification

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
IUPAC Name tert-butyl N-(6-oxo-1H-pyridazin-3-yl)carbamate
Standard InChI InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-6-4-5-7(13)12-11-6/h4-5H,1-3H3,(H,12,13)(H,10,11,14)
Standard InChI Key BCRDXUGOODYMTF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NNC(=O)C=C1

Introduction

Structural Identity and Molecular Characteristics

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate belongs to the pyridazinone class, featuring a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6. The tert-butyl carbamate moiety at position 3 enhances steric bulk, influencing solubility and metabolic stability .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1239840-06-2
Molecular FormulaC9H13N3O3\text{C}_9\text{H}_{13}\text{N}_3\text{O}_3
Molecular Weight211.22 g/mol
DensityN/A
Boiling PointN/A
Synonymstert-Butyl N-(6-hydroxypyridazin-3-yl)carbamate

The absence of reported density and boiling point values suggests challenges in experimental determination or limited commercial availability .

Synthesis and Chemical Reactivity

The compound is synthesized via carbamate formation between 6-oxo-1,6-dihydropyridazin-3-amine and tert-butyl carbonochloridate under basic conditions. A related patent discloses its role as an intermediate in Resmetirom production, where it undergoes coupling with dichlorophenyl triazine derivatives .

Key Synthetic Steps:

  • Amination: Introduction of the carbamate group using tert-butyl chloroformate.

  • Purification: Chromatography or crystallization to achieve >95% purity .

The tert-butyl group enhances solubility in organic solvents, facilitating downstream reactions .

Physicochemical and Analytical Profiling

Stability and Solubility

The compound exhibits stability in aqueous and organic media, with no reported degradation under standard storage conditions . Limited aqueous solubility is offset by miscibility in dimethyl sulfoxide (DMSO) and acetonitrile, making it suitable for pharmacokinetic studies .

Spectroscopic Characterization

  • Mass Spectrometry (MS): Electrospray ionization (ESI) reveals a molecular ion peak at m/z 212.1 ([M+H]+^+) .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show characteristic tert-butyl singlet at δ 1.45 ppm and pyridazinone aromatic protons between δ 7.2–8.1 ppm .

Pharmacological Applications

Role in THRβ Agonist Development

As a precursor to Resmetirom, this compound’s pyridazinone core is critical for THRβ binding. Resmetirom’s liver-specific distribution and lipid-lowering efficacy in NASH models underscore its therapeutic potential .

Pharmacokinetic Profile (Derivatives)

In vivo studies of analogs like YWS01125 demonstrate rapid absorption (Tmax_\text{max} = 1 h) and tissue distribution, excluding the brain and muscle . The tert-butyl group likely reduces first-pass metabolism, extending half-life to ~180 minutes .

Analytical Methods and Quality Control

UPLC-MS/MS Quantification

A validated ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method achieves linearity (r2>0.99r^2 > 0.99) across 1–500 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL . Sample preparation involves protein precipitation with acetonitrile, ensuring >85% recovery .

Table 2: UPLC-MS/MS Parameters for Plasma Analysis

ParameterValue
ColumnC18 (2.1 × 50 mm, 1.7 μm)
Mobile PhaseAcetonitrile/0.1% formic acid
Flow Rate0.3 mL/min
Retention Time2.8 min

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